Glycoside L-G3;Tauroside G3
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Description
Glycoside L-G3; Tauroside G3 is a natural product found in Medicago polymorpha, Decaisnea insignis, and other organisms with data available.
Scientific Research Applications
Triterpene Glycosides in Hedera Taurica
Research on triterpene glycosides, including Taurosides St-I1 and St-I2 from the stems of Crimean ivy (Hedera taurica), reveals insights into their structures. Taurosides were identified as specific glycosides with complex chemical structures (Grishkovets et al., 1995). Another study on Hedera taurica identified additional triterpene glycosides, suggesting a rich diversity of these compounds in nature (Loloiko et al., 2004).
Glycogen Synthase Kinase-3 Inhibition
Glycogen synthase kinase-3 (GSK-3) is a kinase associated with various diseases. Studies on the inhibition of GSK-3 reveal potential therapeutic applications. For instance, a study on tideglusib, a GSK-3 inhibitor, showed its effects on reducing brain atrophy in progressive supranuclear palsy (Höglinger et al., 2014). Another study highlighted the potential of novel GSK-3β inhibitors for Alzheimer's disease, emphasizing the role of GSK-3β in tau phosphorylation and AD pathology (Berg et al., 2012).
Cardiac Glycosides and Cancer Therapy
Cardiac glycosides, a family of compounds similar to glycoside L-G3 and Tauroside G3, have shown potential in cancer therapy. Their mechanism involves inhibition of Na+/K+-ATPase, implicating them in the regulation of important cellular processes. This has opened new therapeutic roles for these compounds in various diseases, including cancer (Prassas & Diamandis, 2008).
properties
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPLPBCJRRNZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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